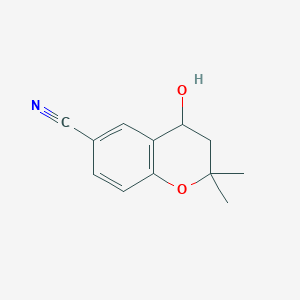
Pyrimidine, hexahydro-2-(nitromethylene)-1-(4-pyridinylmethyl)-
Übersicht
Beschreibung
Pyrimidine, hexahydro-2-(nitromethylene)-1-(4-pyridinylmethyl)- is an organic compound that features a nitromethylidene group attached to a hexahydropyrimidine ring, which is further substituted with a pyridin-4-ylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, hexahydro-2-(nitromethylene)-1-(4-pyridinylmethyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a nitromethylidene precursor with a hexahydropyrimidine derivative in the presence of a base. The reaction conditions often include moderate temperatures and solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimidine, hexahydro-2-(nitromethylene)-1-(4-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The pyridin-4-ylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridinyl derivatives.
Wissenschaftliche Forschungsanwendungen
Pyrimidine, hexahydro-2-(nitromethylene)-1-(4-pyridinylmethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Wirkmechanismus
The mechanism of action of Pyrimidine, hexahydro-2-(nitromethylene)-1-(4-pyridinylmethyl)- involves its interaction with molecular targets and pathways. The nitromethylidene group can participate in redox reactions, influencing cellular processes. The pyridin-4-ylmethyl group may interact with specific receptors or enzymes, modulating their activity. Detailed studies using computational and experimental methods are required to elucidate the precise molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridinium Salts: Structurally similar due to the presence of the pyridine ring.
Nitroalkenes: Share the nitromethylidene group.
Hexahydropyrimidines: Similar core structure.
Uniqueness
Pyrimidine, hexahydro-2-(nitromethylene)-1-(4-pyridinylmethyl)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.
Eigenschaften
CAS-Nummer |
100553-55-7 |
|---|---|
Molekularformel |
C11H14N4O2 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
2-(nitromethylidene)-1-(pyridin-4-ylmethyl)-1,3-diazinane |
InChI |
InChI=1S/C11H14N4O2/c16-15(17)9-11-13-4-1-7-14(11)8-10-2-5-12-6-3-10/h2-3,5-6,9,13H,1,4,7-8H2 |
InChI-Schlüssel |
QAFSBQYUUDZRBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=C[N+](=O)[O-])N(C1)CC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bicyclo[2.2.1]hept-5-en-2-yl-ethanol](/img/structure/B8586873.png)


![5-Methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B8586888.png)


![(5S)-4-[(4-methoxyphenyl)methyl]-5-methylmorpholin-3-one](/img/structure/B8586907.png)
![2-Furancarboxamide, N-[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]-](/img/structure/B8586915.png)


![7,8-dihydronaphtho[2,3-c]furan-1,6(3H,5H)-dione](/img/structure/B8586929.png)


